4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride
CAS No.:
Cat. No.: VC13153198
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO |
|---|---|
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | 4-amino-2,3-dihydroinden-1-one;hydrochloride |
| Standard InChI | InChI=1S/C9H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3H,4-5,10H2;1H |
| Standard InChI Key | FPYYGVSIZZRIDZ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=C1C(=CC=C2)N.Cl |
| Canonical SMILES | C1CC(=O)C2=C1C(=CC=C2)N.Cl |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride typically involves two stages: (1) preparation of the parent compound, 4-amino-2,3-dihydro-1H-inden-1-one, and (2) salt formation with hydrochloric acid.
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Parent Compound Synthesis:
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Route A: Condensation reactions using indanone precursors, followed by selective amination at the 4-position.
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Route B: Reduction-oxidation sequences to introduce the amino group while preserving the ketone functionality.
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Salt Formation:
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The free base is treated with hydrochloric acid under controlled conditions to yield the hydrochloride salt, which is then purified via recrystallization.
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Structural Analysis
Key structural features confirmed by spectroscopic and crystallographic data include:
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Hydrogen Bonding: The protonated amino group (NH) forms strong ionic interactions with the chloride ion, stabilizing the crystal lattice.
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Planarity: The indenone system adopts a near-planar conformation, optimizing π-π stacking interactions in solid-state structures .
Table 1: Comparative Structural Properties of 4-Amino-2,3-dihydro-1H-inden-1-one and Its Hydrochloride Salt
| Property | Parent Compound (CHNO) | Hydrochloride Salt (CHClNO) |
|---|---|---|
| Molecular Weight (g/mol) | 147.17 | 183.63 |
| PSA (Ų) | 43.09 | 43.09 (unchanged) |
| LogP | 1.45 | 1.45 (predicted) |
| Solubility | Low in polar solvents | Enhanced aqueous solubility |
Data derived from Chemsrc and PubChem .
Physicochemical Properties
The hydrochloride salt exhibits distinct physicochemical traits critical for drug development:
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Solubility: Improved water solubility compared to the parent compound due to ionic dissociation.
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Stability: Resists degradation under ambient conditions, with a melting point exceeding 200°C (predicted) .
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Lipophilicity: A LogP of ~1.45 suggests moderate membrane permeability, balancing bioavailability and tissue distribution .
Pharmacological Profile and Research Findings
Kinase Inhibition and Anticancer Activity
While no direct studies on 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride exist, structurally related indenone derivatives have shown potent kinase inhibition. For example, 2-amino-2,3-dihydro-1H-indene-5-carboxamide (7f) inhibits DDR1 with an IC of 14.9 nM, suppressing pancreatic cancer progression in murine models .
Table 2: Pharmacokinetic Profile of Analogous Indenone Derivative 7f in Rats
| Parameter | Oral (25 mg/kg) | Intravenous (5 mg/kg) |
|---|---|---|
| AUC (μg·h/L) | 80,535.0 | 16,855.5 |
| T (h) | 1.7 | 0.9 |
| C (μg/L) | 15,352.5 | 14,746.0 |
| Bioavailability (%) | 89.9 | — |
These data suggest high oral bioavailability and sustained plasma exposure, traits desirable for therapeutic agents .
Other Biological Activities
Patent literature describes similar 1-amino-2,3-dihydro-1H-indene derivatives as antioxidants and anti-inflammatory agents, scavenging reactive oxygen species and inhibiting lipid peroxidation . These properties hint at potential applications in neurodegenerative and cardiovascular diseases .
Future Research Directions
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Mechanistic Studies: Elucidate DDR1 binding affinity and selectivity profiles.
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In Vivo Efficacy: Evaluate antitumor activity in orthotopic cancer models.
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Safety Profiling: Assess acute and chronic toxicity in preclinical species.
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